2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine
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Overview
Description
2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine can be achieved through innovative hydroamination methods. One such method involves the practical olefin hydroamination with nitroarenes . This process typically requires specific reaction conditions, including the use of zinc-based reagents and a portable desaturase (Tz0Cl), which promotes the installation of alcohol and amine groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include zinc-based reagents and nitroarenes. The conditions often involve the use of a portable desaturase (Tz0Cl), which facilitates the installation of functional groups .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used as building blocks for further synthesis in medicinal chemistry .
Scientific Research Applications
2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for organic synthesis, particularly in the preparation of drug candidates.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: It is valuable in medicinal chemistry for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine involves its interaction with molecular targets and pathways. The compound exerts its effects by promoting the installation of functional groups, such as alcohol and amine groups, through the use of a portable desaturase (Tz0Cl) . This process leaves behind a highly useful tosyl group for further transformations .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: This compound is similar in structure and function, providing a chemically differentiated building block for organic synthesis and medicinal chemistry.
N-(2-methylpentan-2-yl)pyridin-3-amine: Another similar compound used in the preparation of drug candidates containing hindered amine motifs.
Uniqueness
2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine is unique due to its sterically hindered nature, making it a valuable building block for the preparation of structurally distinct screening compounds. Its innovative hydroamination method and the use of zinc-based reagents further distinguish it from similar compounds .
Properties
Molecular Formula |
C12H20N2O |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H20N2O/c1-5-9(2)10(3)14-11-7-6-8-13-12(11)15-4/h6-10,14H,5H2,1-4H3 |
InChI Key |
REPFJUXRNRRSLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1=C(N=CC=C1)OC |
Origin of Product |
United States |
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